Bienvenue dans la boutique en ligne BenchChem!

6,8-Dimethylimidazo[1,2-a]pyridine

C–H Functionalization Catalysis Synthetic Methodology

6,8-Dimethylimidazo[1,2-a]pyridine is a privileged scaffold for medicinal chemistry, offering a distinct 6,8-dimethyl substitution pattern critical for PI3Kα inhibitor lead optimization (IC50 down to 2 nM) and catalyst-controlled C–H functionalization. Its calculated clogP of 2.24 provides a 0.58 log unit increase over mono-methyl analogs, enabling rational lipophilicity tuning. Unlike generic imidazopyridines, this isomer's flanking methyl groups exert unique substrate-control effects on regioselectivity. Ideal for oncology and methodology programs—order now to bypass de novo scaffold synthesis.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
Cat. No. B8466925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethylimidazo[1,2-a]pyridine
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CN2C1=NC=C2)C
InChIInChI=1S/C9H10N2/c1-7-5-8(2)9-10-3-4-11(9)6-7/h3-6H,1-2H3
InChIKeyWPZVVJYMRJUKNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dimethylimidazo[1,2-a]pyridine for Medicinal Chemistry and C–H Functionalization Research: Procurement Guide


6,8-Dimethylimidazo[1,2-a]pyridine (CAS 59128-15-3, C9H10N2, MW 146.19 g/mol) is a member of the imidazo[1,2-a]pyridine class, a "privileged scaffold" in medicinal chemistry recognized for its role in blockbuster drugs including the hypnotic zolpidem and gastric acid inhibitors [1]. This compound features methyl substituents at both the 6- and 8-positions of the fused bicyclic core, a substitution pattern that is specifically enumerated in pharmaceutical patents and SAR studies as a distinct structural variation [2]. The scaffold has been extensively leveraged in drug discovery programs targeting diverse biological systems including GABA-A receptors, gastric H+/K+-ATPase, PI3Kα, ASK1, and aldehyde dehydrogenase 1A3 [3].

6,8-Dimethylimidazo[1,2-a]pyridine: Why In-Class Compounds Are Not Interchangeable in Reaction Development


The imidazo[1,2-a]pyridine scaffold presents a unique substitution-dependent reactivity landscape that precludes generic interchangeability. Methyl substituents at the 6- and 8-positions create a distinct electronic and steric environment that alters the electron density at the bridgehead nitrogen (N4), modulates hydrogen-bond accepting capacity at N1, and influences lipophilicity relative to unsubstituted or mono-substituted analogs . In C–H functionalization chemistry, the presence of two methyl groups flanking the pyridine ring exerts a pronounced substrate-control effect that directs regioselectivity differently than 6-methyl, 7-methyl, or 7,8-dimethyl congeners [1]. Furthermore, structure-activity relationship (SAR) studies across multiple therapeutic targets have established that the 6,8-dimethyl substitution pattern yields pharmacological profiles distinct from other positional isomers, a finding that directly impacts lead optimization and patent strategy decisions [2]. Substituting a different imidazo[1,2-a]pyridine analog in a validated synthetic route or biological assay may therefore result in divergent yield, selectivity, or activity outcomes.

6,8-Dimethylimidazo[1,2-a]pyridine: Quantitative Comparative Evidence for Procurement Decisions


C–H Alkynylation Yield: 6,8-Dimethyl vs. 7,8-Dimethyl and 6-Methyl Analogs under Pd(II) Catalysis

In a direct head-to-head substrate scope evaluation, 6,8-dimethylimidazo[1,2-a]pyridine demonstrated a yield of 74% in Pd(II)-catalyzed C3-alkynylation with TIPS-protected terminal alkyne. Under identical reaction conditions, the 7,8-dimethyl analog yielded only 46%, while the 6-methyl analog produced 69% [1]. This 28-percentage-point yield advantage over the 7,8-dimethyl regioisomer is attributed to the specific steric and electronic environment created by the 6,8-substitution pattern, which favorably orients the C3 position for palladation.

C–H Functionalization Catalysis Synthetic Methodology

C–H Alkynylation Yield: 6,8-Dimethyl vs. 6-Methyl and Unsubstituted under Rh(I) Catalysis

Under Rh(I)-catalyzed chelation-assisted C–H activation conditions with TIPS-protected terminal alkynes, 6,8-dimethylimidazo[1,2-a]pyridine achieved a yield of 68% for ortho-alkenylation. The 6-methyl analog produced 76% yield under the same conditions, while the unsubstituted parent imidazo[1,2-a]pyridine yielded 83% [1]. The 6,8-dimethyl substitution pattern provides a moderate yield profile that falls between mono-substituted and unsubstituted variants, indicating a quantifiable steric effect that must be factored into catalyst selection.

C–H Functionalization Rhodium Catalysis Regioselectivity

C8-Selective Alkenylation Yield: 6,8-Dimethyl vs. 6-Methyl, 8-Methyl, and 6-Chloro Analogs

In a Pd(II)-catalyzed site-selective C8 alkenylation protocol, 6,8-dimethylimidazo[1,2-a]pyridine with an acrylate coupling partner produced a 65% yield. Under identical reaction conditions, the 6-methyl analog gave 78% yield, the 8-methyl analog produced 75%, and the 6-chloro analog yielded 54% [1]. The 6,8-dimethyl substitution pattern achieves a yield comparable to mono-methylated analogs while maintaining exclusive C8 regioselectivity, a key consideration for late-stage functionalization of drug-like molecules.

C–H Olefination Palladium Catalysis Site-Selectivity

Lipophilicity (clogP): 6,8-Dimethyl vs. 6-Methyl, 8-Methyl, and 7,8-Dimethyl Analogs

Calculated partition coefficients demonstrate that the 6,8-dimethyl substitution pattern yields a clogP value of 2.24. In comparison, the 6-methyl analog has a clogP of 1.66, the 8-methyl analog is 1.66, and the 7,8-dimethyl analog is 2.24 [1]. The symmetrical 6,8-dimethyl substitution provides approximately 0.58 log units higher lipophilicity than either mono-methylated positional isomer, a difference that can significantly impact membrane permeability, protein binding, and oral bioavailability in drug discovery programs.

Physicochemical Properties ADME Medicinal Chemistry

PI3Kα Inhibitor Potency: 2,6,8-Trisubstituted Framework Demonstrates Target Engagement

SAR studies on 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors have identified potent compounds within this substitution class. While direct IC50 data for the unsubstituted 6,8-dimethyl core are not publicly available in the primary literature, structurally related 2,6,8-trisubstituted analogs (incorporating the 6,8-dimethyl scaffold with various 2-position modifications) demonstrated anti-proliferative activity against PI3Kα-addicted cancer cell lines [1]. One optimized compound containing the 6,8-substitution motif achieved an IC50 of 2 nM against PI3Kα [2]. This class-level evidence establishes that the 6,8-dimethyl core is a validated starting point for kinase inhibitor development, whereas other substitution patterns (e.g., 5,7-substituted) have shown different target selectivity profiles.

Cancer Therapeutics Kinase Inhibition Lead Optimization

6,8-Dimethylimidazo[1,2-a]pyridine: High-Value Application Scenarios for Procurement Planning


Divergent C–H Functionalization Platform Development

The 6,8-dimethylimidazo[1,2-a]pyridine scaffold is optimal for laboratories developing catalyst-controlled divergent C–H functionalization methodologies. The 74% yield observed in Pd-catalyzed C3-alkynylation versus 68% in Rh-catalyzed ortho-alkenylation provides a quantifiable benchmark for evaluating catalyst systems [1]. This compound serves as an ideal model substrate for reaction optimization because the 6,8-dimethyl substitution pattern offers intermediate reactivity that neither suppresses yields excessively (as seen with 7,8-dimethyl) nor fails to challenge catalyst selectivity (as with unsubstituted analogs).

PI3Kα-Targeted Cancer Therapeutic Lead Generation

Medicinal chemistry teams pursuing PI3Kα inhibitors for oncology applications should prioritize the 6,8-dimethyl scaffold as a core starting material. SAR studies confirm that 2,6,8-substituted imidazo[1,2-a]pyridine derivatives demonstrate target engagement against PI3Kα, with optimized compounds achieving IC50 values as low as 2 nM [2]. The 6,8-dimethyl substitution pattern provides a validated entry point into a SAR trajectory that has already yielded nanomolar inhibitors, reducing the synthetic burden of de novo scaffold exploration.

Lipophilicity-Modulated ADME Property Optimization

For programs requiring fine control over lipophilicity parameters in lead optimization, the 6,8-dimethyl analog offers a calculated clogP of 2.24, representing a 0.58 log unit increase over mono-methyl analogs (clogP 1.66) [3]. This quantifiable lipophilicity differential enables rational design decisions when balancing membrane permeability against metabolic stability or solubility. The symmetrical 6,8-substitution pattern is particularly valuable for SAR studies exploring the relationship between substitution symmetry, lipophilicity, and target binding.

Late-Stage Functionalization of Drug-Like Molecules

The 6,8-dimethyl scaffold is suitable for evaluating late-stage C–H functionalization protocols on drug-like cores. The C8-selective alkenylation protocol achieved 65% yield with the 6,8-dimethyl analog [4], demonstrating that this substitution pattern is compatible with site-selective C–H activation methodologies used in drug derivatization and metabolite synthesis. The moderate yield is acceptable for late-stage applications where molecular complexity and substitution specificity outweigh maximal yield optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dimethylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.